

Comprehensive Spectroscopic Profiling of Benzyl Azepane-1-carboxylate

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Compound of Interest

Compound Name: Benzyl azepane-1-carboxylate

CAS No.: 74472-27-8

Cat. No.: B2748258

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Molecular Identity & Significance

Benzyl azepane-1-carboxylate is a seven-membered saturated nitrogen heterocycle protected by a benzyloxycarbonyl (Cbz) group. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., cathepsin K inhibitors), and polycyclic scaffolds for fragment-based drug discovery (FBLD).

Property	Data
IUPAC Name	Benzyl azepane-1-carboxylate
Common Names	N-Cbz-azepane; 1-(Benzyloxycarbonyl)homopiperidine
CAS Registry Number	51736-23-7
Molecular Formula	C ₁₄ H ₁₉ NO ₂
Molecular Weight	233.31 g/mol
Physical State	Colorless viscous oil

Synthesis & Sample Preparation

To ensure the spectroscopic data presented is contextually accurate, the standard synthesis protocol yielding the analyzed sample is described below. This method minimizes side reactions (dimerization) and ensures high purity for spectral analysis.

Optimized Synthesis Protocol (Modified Babich Method)

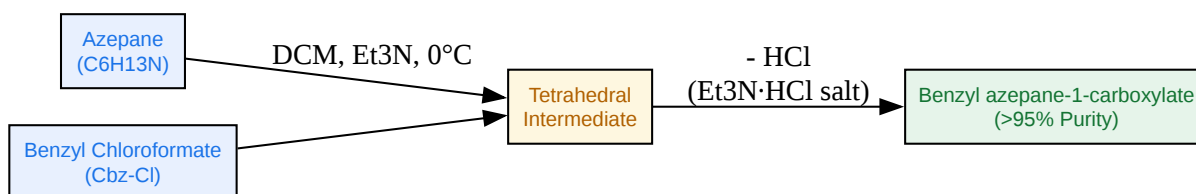
The synthesis involves the nucleophilic attack of azepane on benzyl chloroformate under basic conditions.

Reagents:

- Azepane (1.0 equiv)^{[1][2][3]}
- Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)
- Triethylamine (Et₃N) (1.5 equiv)
- Dichloromethane (DCM) (Solvent)

Workflow:

- Cooling: Dissolve azepane and Et₃N in DCM and cool to 0 °C.
- Addition: Add Cbz-Cl dropwise to control the exotherm.
- Reaction: Warm to room temperature and stir for 12–16 hours.
- Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine.
- Purification: Flash column chromatography (Hexane/EtOAc).



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Figure 1: Synthetic pathway for the preparation of **Benzyl azepane-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for **Benzyl azepane-1-carboxylate** exhibits characteristic features of Cbz-protected cyclic amines. A notable phenomenon is the rotameric broadening or peak splitting often observed at room temperature due to the restricted rotation around the N-C(O) carbamate bond.

¹H NMR Data (500 MHz, CDCl₃)

The seven-membered ring creates distinct chemical environments for the methylene protons. The

-protons (adjacent to Nitrogen) are deshielded and appear as triplets.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.41 – 7.27	Multiplet (m)	5H	Ar-H	Phenyl ring protons (Cbz group).
5.14	Singlet (s)	2H	Ph-CH ₂ -O	Benzylic methylene. Characteristic sharp singlet.
3.48	Triplet (t, J = 6.0 Hz)	2H	N-CH ₂ (a)	Ring -methylene (Rotamer A).
3.42	Triplet (t, J = 6.0 Hz)	2H	N-CH ₂ (b)	Ring -methylene (Rotamer B).
1.76 – 1.62	Multiplet (m)	4H	Ring CH ₂	-methylene protons.
1.62 – 1.50	Multiplet (m)	4H	Ring CH ₂	-methylene protons.

> Technical Note: The observation of two distinct triplets at 3.48 and 3.42 ppm for the -protons confirms the presence of rotamers in CDCl₃. In some lower-resolution spectra (300/400 MHz), these may merge into a broad multiplet at

3.4–3.6.

¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum confirms the carbamate linkage and the asymmetry introduced by the restricted rotation.

Shift (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">, ppm)	Assignment	Notes
156.2	C=O	Carbamate carbonyl.
137.1	Ar-C (ipso)	Quaternary aromatic carbon.
128.4, 127.9, 127.8	Ar-CH	Ortho, meta, and para aromatic carbons.
67.0	Ph-CH ₂ -O	Benzylic carbon.
47.2 / 46.8	N-CH ₂	Ring -carbons (often split due to rotamers).
28.5 – 26.5	Ring CH ₂	Remaining ring carbons ().

Infrared (IR) Spectroscopy

IR analysis provides a rapid diagnostic fingerprint, particularly useful for monitoring the disappearance of the N-H stretch of the starting azepane and the appearance of the carbamate carbonyl.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3060 – 3030	C-H Stretch (sp ²)	Aromatic ring protons.
2930 – 2855	C-H Stretch (sp ³)	Methylene groups of the azepane ring.
1695 – 1710	C=O Stretch	Carbamate (Strong, sharp). Diagnostic peak.
1420 – 1430	C-N Stretch	Amide/Carbamate C-N bond.
1240 – 1260	C-O Stretch	C-O-C ether linkage of the ester.
698, 735	C-H Bending	Mono-substituted benzene ring (out-of-plane).

Mass Spectrometry (MS)

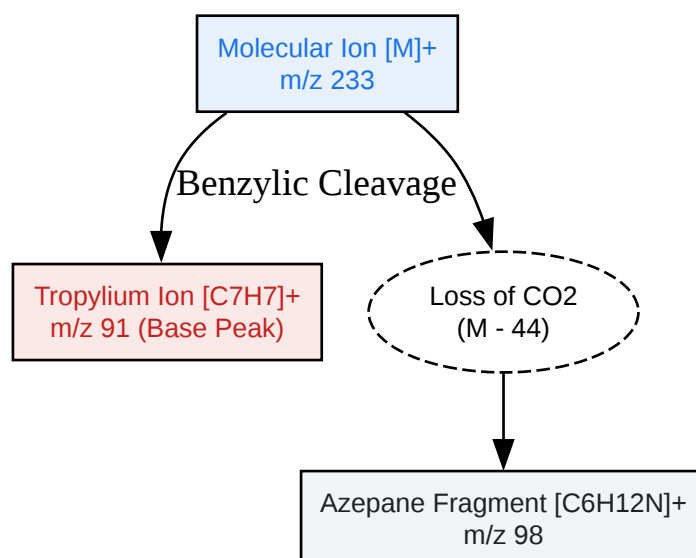
Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the benzyl carbamate motif.

Experimental Data

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
- Molecular Ion:
 - [M+H]⁺ (ESI):m/z 234.2 (Observed)
 - [M+Na]⁺ (ESI):m/z 256.2 (Common adduct)
 - M⁺ (EI):m/z 233.1

Fragmentation Pathway (EI)

The primary fragmentation involves the cleavage of the Cbz group, often generating a stable tropylium ion (m/z 91), which is the base peak in many benzyl esters.



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Figure 2: Proposed EI fragmentation pathway showing the characteristic Tropylium ion formation.

References

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- Fragment-Based Synthesis: The Realisation of Fragment-Oriented Synthesis. (2023). White Rose eTheses Online. Describes the use of **Benzyl azepane-1-carboxylate** as a core scaffold for enecarbamate synthesis.
- Medicinal Chemistry Application: Heterocyclic Compounds as Monoacylglycerol Lipase Inhibitors. (2021). Patent WO/BR112021002298A2. Cites LC-MS data and usage of the title compound in drug development.

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